N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide is a hydrazone derivative characterized by a dimethylamino-substituted benzylidene group and a 2-thienyl acetohydrazide moiety. Its molecular structure includes an electron-donating dimethylamino (-N(CH₃)₂) group on the phenyl ring, which enhances electronic delocalization, and a thiophene ring contributing to π-conjugation. The compound is synthesized via condensation of 2-(2-thienyl)acetohydrazide with 4-(dimethylamino)benzaldehyde under acidic catalysis, a method consistent with analogous hydrazones . Its CAS registry number is 613676-55-4, with synonyms including NSC108015 and SCHEMBL16888523 .
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H17N3OS/c1-18(2)13-7-5-12(6-8-13)11-16-17-15(19)10-14-4-3-9-20-14/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+ |
InChI Key |
DRVFAWCLEUBYSI-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the thienyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and thienyl groups contributes to its ability to interact with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of arylidene acetohydrazides. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Moieties : The 2-thienyl group in the target compound offers distinct electronic and steric profiles compared to coumarin (4e, 4j) or benzimidazole derivatives (e.g., compound 10 in ). Thiophene’s sulfur atom may facilitate metal coordination or redox activity.
Physicochemical Properties
Comparative data on melting points, yields, and spectral characteristics:
Insights :
- Synthetic Yields : Yields for hydrazones typically range from 68–80%, influenced by steric hindrance (e.g., trimethoxy substituents in reduce reactivity).
- Thermal Stability : Higher melting points (e.g., 248–250°C for compound 9 ) correlate with rigid aromatic systems or hydrogen-bonding capacity.
Antimicrobial Activity:
- Compounds 4e–4j (coumarin-derived hydrazones) showed moderate to strong activity against S. aureus and E. coli, with MIC values ranging from 12.5–50 µg/mL . The dimethylamino analog (4g) exhibited enhanced activity due to improved membrane penetration .
- Target Compound: No direct antimicrobial data is provided, but the thienyl group’s lipophilicity may improve bioavailability compared to coumarin derivatives.
Anti-Inflammatory and Analgesic Activity:
- Indole-derived hydrazones (e.g., S1–S18 ) demonstrated COX-2 inhibition (IC₅₀: 0.8–5.2 µM) and reduced ulcerogenic effects compared to diclofenac. The dimethylamino group’s electron-donating nature may modulate COX-2 selectivity .
Corrosion Inhibition:
- Sulfonohydrazides with dimethylamino groups (MBSH and MpTSH ) showed >90% inhibition efficiency for carbon steel in HCl, attributed to adsorption via lone pairs on nitrogen and sulfur atoms.
Molecular Docking and Theoretical Studies
- OL-1 (a PARP1 inhibitor with a dimethylaminopropylidene group ) exhibited strong binding (IC₅₀ = 0.079 µM) via hydrogen bonding with Asp770 and π-π stacking with Tyr905. The dimethylamino group’s role in enhancing solubility and target affinity is notable .
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N3OS
- Molecular Weight : 287.38 g/mol
- IUPAC Name : this compound
- CAS Number : 307509-61-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values for several strains were recorded, indicating its potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as detailed in a research study by [source needed].
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes linked to cell proliferation and survival, thereby exerting its anticancer effects. For instance, it may target the enzyme acetylcholinesterase, which plays a critical role in neurotransmission and has been implicated in cancer progression .
Case Studies
- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound showed MIC values ranging from 10 to 50 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by resistant bacteria.
- Cell Viability Assays : The compound was tested on MCF-7 and HeLa cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 and 30 µM for HeLa cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased early and late apoptotic cell populations, confirming its role in apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC: 10-50 µg/mL | [source needed] |
| Antimicrobial | Gram-negative bacteria | Variable efficacy | [source needed] |
| Anticancer | MCF-7 Cell Line | IC50: ~25 µM | [source needed] |
| Anticancer | HeLa Cell Line | IC50: ~30 µM | [source needed] |
| Apoptosis | MCF-7 & HeLa | Increased apoptosis rates | [source needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
